molecular formula C15H13IN2O3S B2546537 5-[(4-iodophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 866138-25-2

5-[(4-iodophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B2546537
CAS No.: 866138-25-2
M. Wt: 428.24
InChI Key: GGFIQCUZJAFSBO-UHFFFAOYSA-N
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Description

5-[(4-iodophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a chemical compound that belongs to the benzodiazepine class.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-iodophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves the reaction of 4-iodophenylsulfonyl chloride with 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

5-[(4-iodophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of the corresponding alcohol or amine derivatives.

    Substitution: Formation of substituted benzodiazepine derivatives.

Scientific Research Applications

5-[(4-iodophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-[(4-iodophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    5-[(4-Iodophenyl)sulfonyl]quinolin-8-ol: Another compound with a similar sulfonyl-iodophenyl group but with a quinoline core instead of a benzodiazepine core.

    5-[(4-Iodophenyl)sulfonyl]indole: Contains an indole core and exhibits different biological activities compared to the benzodiazepine derivative.

Uniqueness

5-[(4-iodophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is unique due to its benzodiazepine core, which imparts distinct pharmacological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-(4-iodophenyl)sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IN2O3S/c16-11-5-7-12(8-6-11)22(20,21)18-10-9-15(19)17-13-3-1-2-4-14(13)18/h1-8H,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFIQCUZJAFSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C2NC1=O)S(=O)(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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